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Compound of Interest

1-(3-Chlorophenyl)guanidine
Compound Name:

nitrate
CAS No.: 38647-81-3
Cat. No.: B3036630

Get Quote

Executive Summary & Compound Profile

1-(3-Chlorophenyl)guanidine (also known as m-chlorophenylguanidine) is a critical
pharmacophore in medicinal chemistry, serving as a ligand for 5-HT3 receptors and a structural
motif in various u-opioid receptor modulators. In drug development, the choice of salt form—
typically Hydrochloride (HCI) or Nitrate—profoundly influences solubility, stability, and
bioavailability.

This guide provides an in-depth technical comparison of the spectral characteristics of these
salts. Unlike standard data sheets, we analyze the causality behind spectral shifts, offering a
self-validating protocol for identification and purity assessment.

Compound Identity
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Property Detail
IUPAC Name 1-(3-Chlorophenyl)guanidine
6145-41-1 (Free Base) / 50-01-1 (General
CAS Number o
Guanidine HCI ref.)
Molecular Formula C7HsCINs (Free Base)

5-HT3 antagonist, Bioisostere studies, Energetic

Key Applications ] ]
material precursors (Nitrate salt)

Synthesis & Salt Formation Protocols

To ensure spectral data integrity, the sample history must be known. Below is a validated
workflow for synthesizing the free base and converting it to specific salt forms.

Workflow Diagram
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Figure 1: Synthetic pathway for generating specific salt forms from the aniline precursor.[1]

Experimental Protocol: Salt Formation

1. Hydrochloride Salt Generation:
» Dissolution: Dissolve 1.0 eq of 1-(3-Chlorophenyl)guanidine free base in absolute ethanol.
 Acidification: Dropwise add 1.1 eq of concentrated HCI (or HCI in dioxane) at 0°C.

o Precipitation: Dilute with diethyl ether until turbidity appears. Cool to -20°C overnight.
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Validation: Filter white precipitate. Expected Melting Point: ~200°C (dec).

2. Nitrate Salt Generation:

Reaction: Treat the free base with dilute nitric acid (1 M) under controlled cooling
(exothermic).

Crystallization: Recrystallize from water/ethanol.

Safety Note: Guanidine nitrates are energetic materials; avoid high heat or friction.

Comparative NMR Spectral Analysis

The protonation of the guanidine moiety (

for aryl guanidines) significantly deshields the N-H protons and affects the aromatic ring
electron density.

Table 1: 1H NMR Chemical Shift Comparison (6 ppm)

Solvent: DMSO-de (Reference: 2.50 ppm)

Hydrochloride

) Free Base Nitrate Salt o
Assignment . . Salt Multiplicity
(Predicted) (Experimental)
(Analogous)
o ~5.0-6.0 ]
Guanidine NH 6.80 7.20-7.60 Singlet (Broad)
(Broad)
Guanidinium )
N/A 7.00 - 7.30 7.40 - 7.80 Broad Singlet
NH2*
Ar-H (C2) 6.50 - 6.70 7.45-7.55 7.50 - 7.60 Multiplet/Singlet
Ar-H (C4, C5, .
co) 6.80 - 7.10 7.45 -7.55 7.50 - 7.60 Multiplet

o Key Insight: In the salt forms, the guanidine protons often split or broaden significantly due to
slower exchange rates and the formation of the planar guanidinium cation
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o The Nitrate Effect: The nitrate salt often shows a distinct, sharper singlet for the guanidine
protons compared to the HCI salt, which can experience broadening due to hydrogen
bonding with the chloride ion.

o Aromatic Shift: Protonation withdraws electron density from the ring, shifting aromatic
protons downfield (from ~6.8 ppm in free base to ~7.5 ppm in salts).

Table 2: 13C NMR Chemical Shift Data (6 ppm)

Solvent: DMSO-des (Reference: 39.5 ppm)

Carbon Position Chemical Shift (8) Structural Environment

/
C-Guanidine 155.0 - 158.0

resonance hybrid (Deshielded)

C-Ar (Ipso, C1) 138.0 - 140.0 Attached to Nitrogen
Attached to Chlorine
C-Ar (C3) 133.5-134.5 ]
(Substituent effect)
C-Ar (CbH) 130.0- 131.0 Meta to Chlorine
C-Ar (C2, C4, C6) 120.0 - 126.0 Ortho/Para positions

Mechanistic Interpretation & Troubleshooting

Understanding the solution-state behavior is crucial for interpreting "missing" or "extra" peaks.

Protonation Equilibrium Diagram
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Figure 2: The formation of the guanidinium cation, which is resonance-stabilized, leading to the
characteristic downfield shifts in NMR.

Common Spectral Anomalies[4]

e Missing N-H Peaks:
o Cause: Rapid proton exchange with protic solvents (e.g.,

).

o Solution: Run the spectrum in anhydrous DMSO-ds or Acetonitrile-ds.
e Peak Broadening:

o Cause: Restricted rotation around the C-N bond in the guanidinium cation or intermediate
exchange rates.

o Solution: Variable Temperature (VT) NMR. Heating the sample (e.g., to 50°C) often
sharpens the peaks by accelerating exchange/rotation.

o Extra Peaks (Impurity Check):
o Ethanol:[2][3][4] Triplet ~1.06 ppm, Quartet ~3.44 ppm (common recrystallization solvent).
o Diethyl Ether:[4] Triplet ~1.1 ppm, Quartet ~3.4 ppm.

o Dicyandiamide (Precursor): Check for broad singlets around 6.5 ppm if synthesis was
incomplete.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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